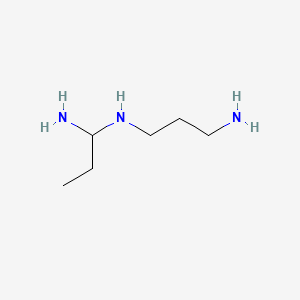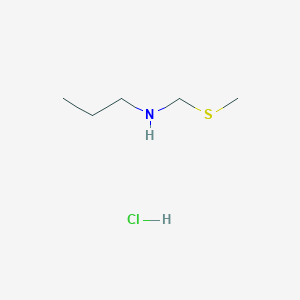
N-(methylsulfanylmethyl)propan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(methylsulfanylmethyl)propan-1-amine;hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a methylsulfanylmethyl group attached to the nitrogen atom of propan-1-amine, with the compound being in its hydrochloride salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(methylsulfanylmethyl)propan-1-amine;hydrochloride can be achieved through several methods. One common approach involves the alkylation of propan-1-amine with a methylsulfanylmethyl halide under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: Propan-1-amine is reacted with methylsulfanylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile.
Formation of Hydrochloride Salt: The resulting N-(methylsulfanylmethyl)propan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(methylsulfanylmethyl)propan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanylmethyl group, yielding propan-1-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Propan-1-amine.
Substitution: Various substituted amines depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-(methylsulfanylmethyl)propan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(methylsulfanylmethyl)propan-1-amine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The methylsulfanylmethyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
N-methylpropan-1-amine: Lacks the methylsulfanylmethyl group, resulting in different chemical properties and reactivity.
N-ethylpropan-1-amine: Contains an ethyl group instead of a methylsulfanylmethyl group, leading to variations in its applications and effects.
Uniqueness
N-(methylsulfanylmethyl)propan-1-amine;hydrochloride is unique due to the presence of the methylsulfanylmethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
33711-15-8 |
|---|---|
Fórmula molecular |
C5H14ClNS |
Peso molecular |
155.69 g/mol |
Nombre IUPAC |
N-(methylsulfanylmethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H13NS.ClH/c1-3-4-6-5-7-2;/h6H,3-5H2,1-2H3;1H |
Clave InChI |
QKJFRJGWPDERFW-UHFFFAOYSA-N |
SMILES canónico |
CCCNCSC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



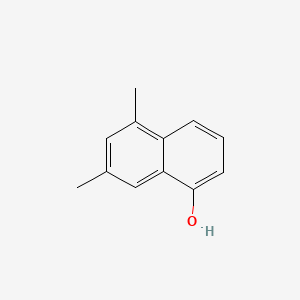
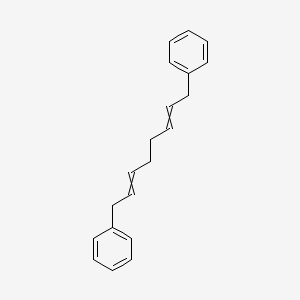

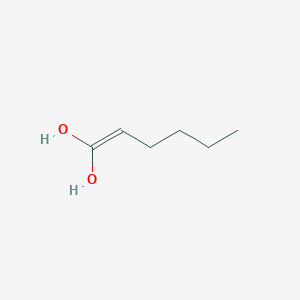
![3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole](/img/structure/B14682724.png)
![2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole](/img/structure/B14682727.png)

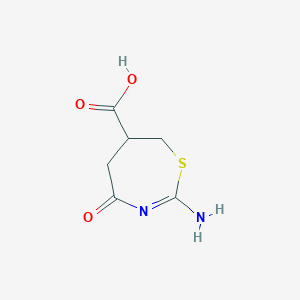
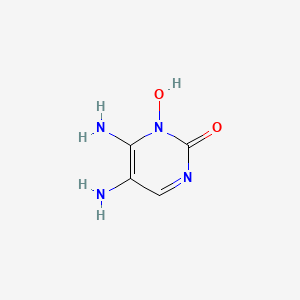
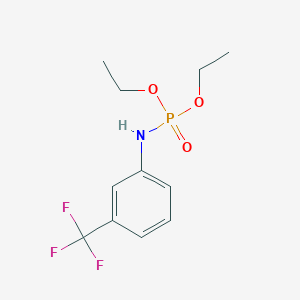
![Bicyclo[6.1.0]nonane, 9-bromo-](/img/structure/B14682742.png)
